molecular formula C12H9ClN2O B1621027 N-(4-Chlorophenyl)picolinamide CAS No. 14547-72-9

N-(4-Chlorophenyl)picolinamide

Cat. No.: B1621027
CAS No.: 14547-72-9
M. Wt: 232.66 g/mol
InChI Key: YYKKCKLOYJLFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)picolinamide is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This compound is a key research tool in neuroscience, particularly for investigating novel therapeutic pathways for Parkinson's disease. Its mechanism of action involves binding to an allosteric site on the mGlu4 receptor, enhancing the receptor's response to its natural agonist, glutamate . This activity is significant because mGlu4 receptors are highly expressed in the striatopallidal synapse of the basal ganglia, a brain region critically involved in motor control. By modulating mGlu4, this compound can help restore neurological function in models of dopamine deficiency. This small molecule is part of a series of N-aryl picolinamides developed to improve drug-like properties and brain penetration for central nervous system targets . It serves as a valuable in vitro and in vivo tool compound for probing the role of mGlu4 in the brain. Research has demonstrated that systemically administered this compound analogs are orally active and show efficacy in the haloperidol-induced catalepsy model, a well-established preclinical model of Parkinson's disease . The picolinamide scaffold is a recognized pharmacophore in medicinal chemistry, frequently incorporated into hybrids designed for targeted therapeutic applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

14547-72-9

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

N-(4-chlorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)

InChI Key

YYKKCKLOYJLFAW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Core Structure Elaboration

The formation of the amide bond between the picolinic acid backbone and the 4-chloroaniline (B138754) moiety is the crucial step in the synthesis of N-(4-Chlorophenyl)picolinamide. This transformation is typically achieved through the activation of the carboxylic acid group of picolinic acid, facilitating nucleophilic attack by the amine.

The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which is often unsuitable for complex molecules. chemistrysteps.comluxembourg-bio.com Therefore, activating the carboxylic acid is a common and necessary strategy. luxembourg-bio.com

The fundamental approach involves the direct coupling of picolinic acid (pyridine-2-carboxylic acid) with 4-chloroaniline. nih.govnih.gov To facilitate this reaction, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride. For instance, treating picolinic acid with thionyl chloride generates picolinoyl chloride in situ. This highly reactive intermediate readily reacts with 4-chloroaniline to yield this compound. nih.govnih.gov However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine (B92270) ring. nih.govnih.gov

To avoid the harsh conditions associated with acid chlorides and improve reaction efficiency, a wide array of coupling reagents have been developed. luxembourg-bio.com These reagents activate the carboxylic acid under mild conditions, promoting amide bond formation.

Carbodiimides like EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that facilitates the formation of amides at room temperature with good yields. chemistrysteps.compeptide.com The reaction proceeds by the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-chloroaniline). chemistrysteps.comlibretexts.org The byproducts, being water-soluble, are easily removed during aqueous workup. peptide.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and reduce potential racemization in chiral substrates. peptide.com

Uronium/Aminium Salts like HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction rates and high yields. wikipedia.orgbioquote.com It is used to generate an active ester from the carboxylic acid, specifically an OAt-active ester. wikipedia.org This active ester then readily reacts with the amine. wikipedia.orgbioquote.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in a polar aprotic solvent like DMF. wikipedia.orgreddit.com The enhanced reactivity is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt leaving group. wikipedia.org

Table 1: Common Coupling Agents for Amide Bond Formation
Coupling AgentAcronymTypical ConditionsKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDCIDCM or DMF, Room TemperatureWater-soluble byproducts, easy purification. chemistrysteps.compeptide.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUDMF, DIPEA, Room TemperatureHigh efficiency, fast reaction rates, low racemization. peptide.comwikipedia.org
N,N'-DicyclohexylcarbodiimideDCCDCM or THF, Room TemperatureForms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. chemistrysteps.compeptide.com

N,N'-Dicyclohexylcarbodiimide (DCC) is a classical and widely used coupling agent for the synthesis of amides from carboxylic acids and amines. chemistrysteps.comluxembourg-bio.com The mechanism is similar to that of EDC, involving the formation of an O-acylisourea intermediate. chemistrysteps.comlibretexts.org This intermediate activates the carboxyl group of picolinic acid, allowing for the nucleophilic addition of 4-chloroaniline. A key feature of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration. luxembourg-bio.compeptide.com This method provides good yields at room temperature. chemistrysteps.com

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. This has led to the exploration of solvent-free and catalyzed reactions for the synthesis of picolinamide (B142947) structures.

A study on the synthesis of the related compound N-(4-methoxyphenyl)picolinamide demonstrated a successful microwave-assisted, solvent-free approach. nih.gov A mixture of picolinic acid, p-anisidine (B42471) (an aniline (B41778) derivative), and orthoboric acid was irradiated with microwaves for 40 minutes, resulting in a 70% yield of the final product after purification. nih.gov Such solvent-free methods reduce waste and can significantly shorten reaction times. cmu.edumdpi.com

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for forming C-N bonds. chemicalbook.comtue.nl Combining copper catalysis with microwave irradiation can lead to dramatic increases in reaction rates and yields. organic-chemistry.orgresearchgate.net Microwave heating can efficiently heat the reactants and catalyst, often leading to shorter reaction times and cleaner reactions compared to conventional heating. nih.govrsc.org

While a specific copper-catalyzed microwave synthesis for this compound is not detailed in the provided search results, the general methodology is well-established for N-aryl amides. chemicalbook.com A typical procedure would involve reacting an aryl halide with an amide in the presence of a copper catalyst (e.g., CuI), a ligand, and a base, often in a solvent like DMF under microwave irradiation. chemicalbook.com The synergistic effect of microwave irradiation and a suitable copper catalyst system could provide a rapid and efficient route to this compound. organic-chemistry.org

Table 2: Example of Microwave-Assisted Picolinamide Synthesis nih.gov
Reactant 1Reactant 2Catalyst/ReagentConditionsYieldProduct
Picolinic acidp-AnisidineOrthoboric acidSolvent-free, Microwave, 40 min70%N-(4-methoxyphenyl)picolinamide

Solvent-Free and Catalyzed Reaction Conditions

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. ustc.edu.cn In the context of picolinamide synthesis, these reactions are crucial for introducing a variety of substituents and for building more complex molecular architectures. Palladium and nickel are common catalysts for these transformations. ustc.edu.cn

Key examples of such reactions applicable to the synthesis of picolinamide derivatives include:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide, catalyzed by a palladium complex, to form a C-C bond. ustc.edu.cn It can be used to link aryl or heterocyclic groups to the picolinamide scaffold. google.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. ustc.edu.cn This method is essential for synthesizing the core amide linkage in many picolinamide derivatives.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using palladium and copper catalysts, creating substituted alkynes. ustc.edu.cn

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. ustc.edu.cn

These reactions offer versatile pathways for modifying both the picolinamide and the phenyl rings, allowing for the synthesis of a wide library of compounds. google.comdntb.gov.ua

Derivatization Strategies for Functionalization and Analog Synthesis

Derivatization of the this compound structure is a key strategy for developing new chemical entities, including potential radioligands for medical imaging. Modifications can be targeted at the phenyl ring or the picolinamide moiety.

Substituent Introduction on Phenyl Ring (e.g., Halogen, Alkyl, Methylthio, Methoxy)

The introduction of various substituents onto the phenyl ring is a common strategy to modulate the physicochemical properties of the molecule. While direct substitution on the this compound molecule can be challenging, a more frequent approach involves synthesizing analogs by starting with differently substituted anilines. The biological activity of related chloroacetamide compounds has been shown to vary significantly with the position and type of substituents on the phenyl ring. nih.gov For instance, halogenated p-substituted phenyl rings can increase lipophilicity, which may enhance passage through cell membranes. nih.gov

The synthesis of analogs with varied phenyl ring substituents typically involves the amide coupling reaction between picolinic acid (or its activated form, like an acid chloride) and a corresponding substituted aniline. nih.gov This approach allows for the systematic introduction of groups such as additional halogens, alkyl chains, or electron-donating groups like methylthio and methoxy (B1213986) to explore structure-activity relationships.

Scaffold Modifications of Picolinamide Moiety

Modifications to the picolinamide scaffold itself provide another avenue for creating diverse analogs. These changes can involve altering the pyridine ring or the amide linker. Metal-catalyzed reactions are often employed to attach different groups, such as heterocycles, to the picolinamide ring. google.com For example, a halogenated picolinamide intermediate can be reacted with a vinyl-substituted boronic ester (a Suzuki coupling) to form a C-C bond, which can then be further modified. google.com

Another strategy involves synthesizing derivatives where the picolinamide is substituted at different positions. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for potential antitumor properties. nih.govnih.gov Similarly, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been prepared by heating 4-chloro-N-methylpicolinamide with a substituted aniline. mdpi.com These examples demonstrate the feasibility of introducing amino and thiol groups to the picolinamide ring system to generate novel scaffolds.

Targeted Synthesis of Precursors for Radioligands

The synthesis of specific precursors is critical for the development of radiolabeled molecules used in techniques like Positron Emission Tomography (PET).

The final step in this improved synthesis involves the deprotection of a 4-methoxybenzyl (PMB) protected thiol. The protected intermediate, N-(4-chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide, is treated with trifluoroacetic acid (TFA) and refluxed for two hours to yield the final thiophenol precursor with a 97% yield for this step. nih.gov

Table 1: Key Step in the Synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide

Starting MaterialReagentsConditionsProductYield
N-(4-chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamideTrifluoroacetic acid (TFA)Reflux, 2 hoursN-(4-chloro-3-mercaptophenyl)picolinamide97%

This table details the final deprotection step in the optimized synthesis of the thiophenol precursor. nih.gov

Derivatives containing an amino group on the phenyl ring are also important precursors, often for further chemical modification or to improve properties like sensitivity in analytical methods. nih.gov The synthesis of N-(4-amino-3-chlorophenyl)picolinamide derivatives generally follows the standard amide bond formation procedure. This involves reacting picolinoyl chloride with the appropriately substituted aniline, in this case, 4-amino-3-chloroaniline.

While direct synthetic routes for this specific molecule are part of broader chemical exploration, related structures provide a template for its synthesis. For example, the synthesis of 4-(4-aminophenylamino)-N-methylpicolinamide involves the reaction of 4-chloro-N-methylpicolinamide and 4-amino-N-methylbenzamide at high temperatures. mdpi.com This highlights a common strategy where a halogenated pyridine ring undergoes nucleophilic aromatic substitution with an amine.

Table of Compounds

Alkylation, Carbonylation, Sulfonylation, and Reductive Amination Methods

The structural modification of picolinamide scaffolds, including this compound, can be achieved through several key chemical transformations. These methods allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. General strategies for these transformations on the picolinamide core often involve intermediates, such as halogenated picolinic acids, which can then be subjected to various coupling and substitution reactions. google.com

Alkylation: The introduction of alkyl groups can be accomplished through various C-H functionalization strategies or by using pre-functionalized starting materials. For instance, Minisci-type reactions on the pyridine ring are a common method for direct alkylation of electron-deficient heterocycles. nih.gov Alternative strategies involve the activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) to facilitate the transfer of an alkyl group from the amide nitrogen to a nucleophile. rsc.org

Carbonylation: Carbonylation reactions are employed to introduce carbonyl-containing moieties. For example, palladium-catalyzed aminocarbonylation of aryl or vinyl iodides with an appropriate amine can yield amides and α-ketoamides. mdpi.com This method could be adapted to introduce carbonyl groups at specific positions on either the pyridine or the chlorophenyl ring of the parent molecule, provided a suitable halogenated precursor is used.

Sulfonylation: The sulfonylation of picolinamide derivatives can be achieved through methods like electrochemical oxidative C-H sulfonylation. This technique allows for the formation of C-S bonds by reacting a suitable precursor with sulfinic acids or their salts, providing access to sulfonylated compounds. thieme-connect.de

Reductive Amination: Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of the picolinamide structure, this reaction can be used to introduce aminoalkyl substituents. The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). commonorganicchemistry.commasterorganicchemistry.com Iridium complexes featuring picolinamidato ligands have also been shown to be effective catalysts for the direct reductive amination of ketones. acs.org

Table 1: Summary of Key Functionalization Methods

MethodDescriptionKey Reagents/CatalystsPotential Application
AlkylationIntroduction of alkyl groups onto the aromatic rings.Radical initiators (Minisci), Tf₂O (Amide activation)Synthesis of C-alkylated derivatives.
CarbonylationIntroduction of carbonyl groups.Palladium catalysts, Carbon Monoxide (CO)Synthesis of amide and ketoamide derivatives.
SulfonylationIntroduction of sulfonyl groups.Sulfinic acids/salts (Electrochemical methods)Synthesis of sulfonylated analogues.
Reductive AminationFormation of amines from carbonyls.NaBH₄, NaBH(OAc)₃, Iridium catalystsIntroduction of aminoalkyl side chains.

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability, particularly in the context of producing specialized compounds like radiolabeled tracers.

For applications in positron emission tomography (PET), derivatives of this compound must be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). The automated radiosynthesis of one such derivative, [¹⁸F]mG4P027 (Fluorine-18 labeled N-(4-chloro-3-(((fluoro-¹⁸F)methyl-d₂)thio)phenyl)picolinamide), has been successfully implemented using a commercial synthesis module. nih.gov

The GE TRACERlab FX2N module is a fully automated system that performs the multi-step synthesis required for radiolabeling. sciopen.comresearchgate.net The process for [¹⁸F]mG4P027 involves a challenging two-step labeling procedure. nih.gov Automation required significant modifications to the manual process, including changes to reaction solvents, drying methods, and the use of scavengers to remove excess reagents. sciopen.com The successful implementation of this automated protocol on the TRACERlab FX2N module allows for the production of high-purity radiolabeled tracers in high yields, meeting the stringent requirements for human studies. nih.govsciopen.com

Table 2: Automated Radiosynthesis of [¹⁸F]mG4P027

ParameterDetailsReference
PlatformGE TRACERlab FX2N module sciopen.comresearchgate.net
Radiotracer[¹⁸F]mG4P027 nih.gov
Process TypeTwo-step, one-pot, fully automated radiosynthesis sciopen.com
Key ChallengesWater sensitivity, removal of excess reagents, adaptation from manual procedure. sciopen.com
OutcomeHigh-purity radiolabeled product in high yield, suitable for human studies. nih.govsciopen.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.net While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles are applicable. This technology is particularly beneficial for reactions that are hazardous or difficult to control on a large scale in batch mode. researchgate.netmonash.edu

For instance, related processes such as the selective hydrogenation of nitroarenes to N-arylhydroxylamines have been efficiently performed in continuous-flow systems using packed-bed microreactors. mdpi.com Similarly, the synthesis of active pharmaceutical ingredients has been achieved using telescoped continuous flow protocols, demonstrating the robustness of this approach for multi-step syntheses. nih.gov A flow-based synthesis of this compound could potentially streamline its production, reduce waste, and allow for safer handling of reagents, making it an attractive strategy for industrial-scale manufacturing. monash.edu

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Studies and Solid-State Analysis

Crystallographic analysis provides a definitive view of the molecule's conformation and packing in the solid state. Studies on the N-(chlorophenyl)pyridinecarboxamide series, including N-(4-Chlorophenyl)picolinamide (often abbreviated as NppCl), have been particularly informative.

The crystal structure of this compound has been determined, frequently crystallizing as a monohydrate (NppCl·H₂O). In this form, the core molecular structure is defined by the covalent arrangement of the picolinamide (B142947) and 4-chlorophenyl moieties. X-ray diffraction studies reveal the precise bond lengths, angles, and spatial relationship between the constituent atoms, confirming the compound's chemical identity and providing the foundation for conformational and supramolecular analysis.

Table 1: Crystallographic Data for a Related N-(Chlorophenyl)pyridinecarboxamide Derivative Note: Data for a closely related compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, is presented to illustrate typical crystallographic parameters for this class of molecules.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)24.921 (2)
b (Å)4.3735 (6)
c (Å)11.1723 (14)
V (ų)1217.7 (2)
Z4
Source: nih.gov

The relative orientation of the pyridine (B92270) and the 4-chlorophenyl rings is a key conformational feature. This is defined by the dihedral angle between the mean planes of the two aromatic rings. In analogous structures, such as N-(4-methoxyphenyl)picolinamide, this angle is relatively small at 14.25 (5)°, indicating a nearly coplanar arrangement. nih.gov For other substituted derivatives, more significant twisting is observed, with dihedral angles reaching up to 42.5 (2)°. nih.gov This angle is influenced by the substitution pattern on the rings and the nature of the intermolecular interactions in the crystal lattice. The planarity or twisting of the molecule has significant implications for its electronic properties and packing efficiency.

The cohesion and stability of the this compound crystal are governed by a network of intermolecular interactions. When it crystallizes as a monohydrate, the water molecule plays a crucial role in the hydrogen-bonding network. msu.edu In this form, strong hydrogen bonds are observed, including interactions between the amide N-H group and the water oxygen, and between the water hydrogens and both the pyridine nitrogen and the amide carbonyl oxygen (N-H···O(water) and O(water)-H···N(pyridine)/O(carbonyl)). msu.edu These interactions link the molecules into extended two-dimensional sheets. In anhydrous forms of related compounds, intermolecular C-H···O hydrogen bonds often link molecules into chains.

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for confirming the structure of this compound and for providing information about its electronic environment in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organic molecules in solution. For this compound, ¹H NMR spectroscopy would identify the chemical shifts and coupling patterns of the protons on the pyridine and chlorophenyl rings, as well as the amide proton. The signals for the aromatic protons typically appear in the downfield region of the spectrum. Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, with the carbonyl carbon appearing at the lowest field. While NMR is a standard method for characterization, specific, experimentally determined chemical shift data for this compound are not detailed in the available literature.

Table 2: Typical Chemical Shift Ranges for Key Nuclei

Nucleus TypeTypical Chemical Shift (δ, ppm)
Aromatic Protons (¹H)7.0 - 9.0
Amide Proton (¹H)8.0 - 10.0 (variable)
Aromatic Carbons (¹³C)110 - 150
Amide Carbonyl Carbon (¹³C)160 - 170
Source: General NMR data. msu.eduudel.edu

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, ATR method)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. cardiff.ac.uknih.gov For this compound, a combined approach using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, often coupled with computational analysis, is employed to assign the characteristic vibrational frequencies. nih.gov

The interpretation of complex experimental spectra is greatly aided by quantum chemical calculations, particularly Density Functional Theory (DFT), which can predict vibrational wavenumbers, IR intensities, and Raman activities with considerable accuracy. nih.govresearchgate.net By comparing the experimental spectra with the calculated values, a detailed assignment of the fundamental vibrational modes to specific functional groups and bond motions within the molecule can be achieved.

Key vibrational modes for this compound and related structures include:

N-H Stretching: The amide N-H stretching vibration is a prominent feature in the IR spectrum, typically appearing as a sharp band in the region of 3200-3400 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum, generally found between 1630 and 1680 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Pyridine and Benzene Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine and chlorophenyl rings appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the lower frequency region of the spectrum.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule. cardiff.ac.uk

Below is a representative table illustrating typical vibrational assignments for a related substituted amide, derived from DFT calculations, which demonstrates the type of data obtained in such an analysis.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)Assignment
ν(N-H)~3350~3350Amide N-H stretch
ν(C-H)~3100-3000~3100-3000Aromatic C-H stretch
ν(C=O)~1660~1660Amide I (C=O stretch)
Ring ν(C=C)~1590~1590Pyridine/Benzene ring stretch
δ(N-H)~1530-Amide II (N-H bend)
Ring ν(C-C)~1480~1480Pyridine/Benzene ring stretch
ν(C-N)~1250~1250Amide III (C-N stretch)
ν(C-Cl)~750~750C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyridine ring, the chlorophenyl ring, and the amide group. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting and interpreting electronic absorption spectra. mdpi.commdpi.com By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can accurately simulate the UV-Vis spectrum, allowing for the assignment of experimental absorption bands to specific electronic transitions. mdpi.comnih.gov These calculations are typically performed with consideration of solvent effects, often using a Polarizable Continuum Model (PCM), to better match experimental conditions. mdpi.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding the electronic transitions. For molecules like this compound, the main absorption bands typically correspond to transitions from the HOMO, often localized on the chlorophenylamide moiety, to the LUMO, which may be centered on the picolinoyl fragment.

Calculated λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
~320> 0.1HOMO -> LUMOπ → π
~275> 0.2HOMO-1 -> LUMOπ → π
~240> 0.1HOMO -> LUMO+1π → π*

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure, geometry, and properties of molecules like this compound. researchgate.net Among the various functionals, hybrid functionals are widely used for their balance of accuracy and computational cost.

B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is one of the most popular hybrid functionals. It incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. nih.gov B3LYP has proven effective for optimizing molecular geometries and calculating vibrational frequencies for a wide range of organic molecules. nih.gov

CAM-B3LYP (Coulomb-Attenuating Method B3LYP) is a range-separated hybrid functional that addresses some of the shortcomings of B3LYP, particularly in describing long-range interactions, charge-transfer excitations, and electronic spectra. researchgate.net It modifies the amount of Hartree-Fock exchange included based on the interelectronic distance, providing a more accurate description for systems where charge transfer plays a significant role, which is relevant for the electronic transitions in this compound. mdpi.com

These calculations are typically performed with a split-valence basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution. researchgate.net

Analysis of Electronic Properties

Localized Orbital Locator and Electron Localization Function

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand chemical bonding. ijasret.com They provide a quantitative mapping of electron pair localization in molecular space, revealing core electrons, covalent bonds, and lone pairs. ijasret.comrsc.org

Electron Localization Function (ELF): ELF analysis identifies regions of space where the probability of finding an electron pair is high. High ELF values (approaching 1.0) correspond to areas of strong electron localization, such as in covalent bonds or lone pairs on heteroatoms (e.g., the oxygen of the carbonyl group and the nitrogen atoms of the amide and pyridine ring).

Localized Orbital Locator (LOL): LOL is a related scalar field that also provides an intuitive picture of electron localization. rsc.org Regions with high LOL values indicate areas where electrons are more localized than in a uniform electron gas of the same density. ijasret.com LOL maps often provide a clearer and more contrasted image of bonding and lone pair regions compared to ELF. rsc.org For this compound, LOL analysis would clearly delineate the C-C, C-H, C=O, C-N, and C-Cl covalent bonds, as well as the lone pair regions on the N and O atoms.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the charge distribution and predicting the reactive behavior of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. proteopedia.orgchemrxiv.org

The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For this compound, the most negative potential is expected around the carbonyl oxygen atom and the pyridine nitrogen atom.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the amide N-H proton.

Green: Regions of neutral or near-zero potential.

MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in the crystal packing and biological activity of picolinamide derivatives. acs.org The positive potential on the amide hydrogen and the negative potential on the carbonyl oxygen and pyridine nitrogen are key sites for forming hydrogen bonds.

Molecular RegionExpected MEP Value Range (kcal/mol)Significance
Around Carbonyl Oxygen (C=O)Highly NegativeNucleophilic site, H-bond acceptor
Around Pyridine NitrogenNegativeNucleophilic site, H-bond acceptor
Around Amide Hydrogen (N-H)Highly PositiveElectrophilic site, H-bond donor
Around Aromatic HydrogensSlightly PositiveWeakly electrophilic sites
Aromatic Ring SurfacesSlightly Negative / NeutralRegion for π-π interactions

Investigation of Intermolecular Interactions

The crystal packing and stability of this compound are dictated by a complex network of intermolecular interactions. Advanced analytical techniques provide a quantitative and qualitative understanding of these forces.

Hirshfeld Surface Analysis and Contact Enrichment Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For this compound, this analysis reveals the nature and prevalence of different close contacts between molecules. The interaction environments within the crystal structure of this compound and its isomers have been systematically probed using Hirshfeld surface analysis and contact enrichment studies. acs.org

Non-Covalent Interaction Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and identify weak interactions in chemical systems. chemtools.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). The NCI index identifies regions of space corresponding to hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.orgnih.gov

A plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix reveals characteristic spikes in low-density, low-gradient regions. nih.gov

Attractive interactions , such as hydrogen bonds, appear as spikes at negative values of sign(λ₂)ρ. nih.gov

Van der Waals interactions are found near zero. nih.gov

Repulsive interactions , or steric clashes, appear at positive values. nih.gov

For this compound, an NCI analysis would visualize the key hydrogen bonds and π-stacking interactions holding the crystal lattice together, providing a qualitative map of the stabilizing and destabilizing forces within the supramolecular assembly.

Hydrogen Bonding Interactions (N–H···O, C–H···π)

Hydrogen bonding plays a pivotal role in the supramolecular architecture of this compound. Crystallographic studies show that the para-chloro substituted isomer, designated NppCl, crystallizes as a monohydrate (NppCl·H₂O). acs.org In this hydrated form, the primary hydrogen bonding network involves the water molecule, which engages the amide N–H donor, the carbonyl oxygen (O=C), and the pyridine nitrogen (Npyridine) acceptor groups. acs.org

Interaction Type Donor Acceptor Significance in NppCl·H₂O
N–H···OAmide (N-H)Water (O1W)Primary interaction forming dimeric units. acs.org
O–H···NWater (O-H)Pyridine (N)Primary interaction forming R²₄(18) rings. acs.org
O–H···OWater (O-H)Carbonyl (C=O)Links dimeric units into 2D sheets. acs.org
C–H···πC-H groupsAromatic ringsContributes to stability in related structures. nih.goviucr.org

Quantum Mechanical Studies for Vibrational and Electronic Spectra Simulation

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for simulating and interpreting the vibrational and electronic spectra of molecules. nih.govsphinxsai.com For this compound, such studies would provide a detailed assignment of experimental FT-IR, Raman, and UV-Vis spectra.

Theoretical vibrational frequencies are typically calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). sphinxsai.commaterialsciencejournal.org The calculated wavenumbers, after appropriate scaling, can be correlated with experimental IR and Raman bands, allowing for a precise assignment of vibrational modes, such as N-H stretching, C=O stretching, and aromatic ring vibrations. sphinxsai.commdpi.com

Simulation of the electronic spectrum is performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions (e.g., n→π* and π→π*) and their corresponding oscillator strengths, which can be compared with the absorption maxima (λmax) in an experimental UV-Vis spectrum. materialsciencejournal.orgnih.gov For this compound, these calculations would identify the molecular orbitals involved in the electronic transitions, providing insight into the molecule's photophysical properties.

Spectroscopic Technique Computational Method Information Gained
FT-IR & FT-RamanDFT (e.g., B3LYP)Assignment of vibrational modes, correlation with molecular structure. nih.gov
UV-VisibleTD-DFTPrediction of absorption maxima, identification of n→π* and π→π* electronic transitions. nih.gov

Reactivity Properties via Computational Metrics

Computational chemistry offers a suite of metrics to predict the reactivity of a molecule. These are derived from the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilic and Nucleophilic Characteristics

The electrophilic and nucleophilic nature of this compound can be understood by analyzing its FMOs. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). studypug.commasterorganicchemistry.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is fundamental to chemical reactions. studypug.comwuxibiology.com

Computational methods can determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The LUMO map, in particular, highlights the regions most susceptible to nucleophilic attack. wuxibiology.com For this compound, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the carbonyl carbon, indicating these as likely sites for reaction with nucleophiles.

Global reactivity descriptors, such as the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com

Computational Metric Definition Relevance to Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates nucleophilic character (electron-donating ability). studypug.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilic character (electron-accepting ability). studypug.comwuxibiology.com
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOCorrelates with chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
Electrophilicity Index (ω)A quantitative measure of electrophilic power.Predicts the propensity of the molecule to accept electrons. mdpi.com

These computational analyses provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound.

Polarizability

Polarizability is a fundamental molecular property that describes the capability of the electron cloud of a molecule to be distorted by an external electric field. This distortion results in an induced dipole moment. The ease of this distortion is quantified by the polarizability tensor, which is crucial for understanding and predicting a molecule's intermolecular interactions, including long-range electrostatic and polarization energies.

In computational chemistry, molecular polarizability can be calculated using various methods, such as finite field methods where the polarizability is determined as the numerical derivative of the induced molecular multipole moment with respect to the external electric field. nih.gov For complex systems like molecular crystals, the total interaction energy is often decomposed into several key components to understand the forces governing the crystal packing. These components typically include electrostatic, polarization, dispersion, and repulsion energies.

The polarization energy component specifically arises from the induction effects, where the charge distribution of a molecule is perturbed by the electric field of neighboring molecules, leading to induced dipoles. This is directly related to the molecule's polarizability. While specific experimental or calculated polarizability tensor values for this compound are not detailed in the available literature, the energetic contributions within the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides have been analyzed. scm.com These analyses utilize computational tools like CrystalExplorer, where wavefunctions derived from methods such as B3LYP/6-31G(d,p) are used to calculate the pairwise interaction energies between molecules in a crystal lattice. researchgate.net The total energy is a sum of the following components:

Energy ComponentDescription
Electrostatic (Eele)Energy arising from the interaction between the static charge distributions (multipole moments) of the molecules.
Polarization (Epol)The attractive energy component resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors (induction). This is directly dependent on molecular polarizability.
Dispersion (Edis)Attractive energy arising from instantaneous fluctuations in electron density, leading to temporary dipoles (London dispersion forces).
Repulsion (Erep)Short-range repulsive energy that occurs when electron clouds of adjacent molecules start to overlap, preventing molecular collapse (Pauli repulsion).
Fukui Functions and ALIE for Electrophilic Attack Sites

Fukui Functions

Within the framework of Density Functional Theory (DFT), the Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scm.comnih.gov

The Fukui function is defined as the derivative of the electron density ρ(r) with respect to the number of electrons (N) at a constant external potential: ƒ(r) = (∂ρ(r)/∂N)

Using a finite difference approximation, three types of Fukui functions are defined to characterize specific types of attacks: faccts.de

Fukui FunctionFormulaIndication
ƒ+(r)ρN+1(r) - ρN(r)Site for nucleophilic attack (where an electron is accepted). The most reactive site has the largest ƒ+(r) value.
ƒ-(r)ρN(r) - ρN-1(r)Site for electrophilic attack (where an electron is donated). The most reactive site has the largest ƒ-(r) value.
ƒ0(r)½[ρN+1(r) - ρN-1(r)]Site for radical attack. The most reactive site has the largest ƒ0(r) value.

Where ρN, ρN+1, and ρN-1 are the electron densities of the neutral, anionic, and cationic species, respectively, at the optimized geometry of the neutral molecule.

For an electrophilic attack on this compound, the sites with the highest values of ƒ-(r) would be the most susceptible. These are typically electron-rich regions, such as atoms with lone pairs (e.g., the pyridine nitrogen and carbonyl oxygen) or the π-systems of the aromatic rings.

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy, I(r), is another local reactivity descriptor used to identify sites susceptible to electrophilic attack. researchgate.net It is defined as the average energy required to remove an electron from a specific point r in the space around a molecule. researchgate.netnih.gov Regions with the lowest values of I(r) correspond to the locations of the most loosely held, highest-energy electrons. nih.gov Consequently, these sites are the most favorable for electron donation and are the most likely to be targeted by electrophiles. researchgate.net ALIE provides a complementary perspective to the Fukui function, directly mapping the energetic ease of electron removal across the molecular surface. For this compound, the areas with the lowest ALIE values would coincide with the electron-rich regions predicted to be reactive by the ƒ-(r) Fukui function.

Prediction of Activity Spectral Studies (PASS) for Biological Activity

Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a chemical compound based on its two-dimensional structural formula. nih.govgenexplain.com The PASS algorithm works by comparing the structure of a query molecule against a large training set of known biologically active substances. semanticscholar.org It operates on the principle that the biological activity of a compound is a function of its structure. nih.gov

The prediction is presented as a list of potential biological activities, each with two associated probabilities: Pa (probability to be active) and Pi (probability to be inactive). genexplain.com

The interpretation of the PASS prediction results is as follows:

ConditionInterpretation
Pa > 0.7High probability of exhibiting the activity in experiments. The molecule is likely very similar to well-known active compounds.
0.5 < Pa < 0.7Moderate probability of exhibiting the activity. The molecule is less similar to known active compounds, but the chance of experimental confirmation is still high.
Pa < 0.5Low probability of exhibiting the activity. However, if the activity is confirmed, the compound may represent a new chemical class (a novel scaffold) for that biological target.
Pa > PiThis is the general criterion for selecting which activities are considered possible for a given compound. genexplain.com

The PASS approach can screen for thousands of different biological activities, including pharmacological effects and mechanisms of action, based purely on structural information. genexplain.combenthamdirect.com While a specific PASS analysis for this compound is not available in the cited literature, such a prediction would provide a theoretical spectrum of its likely biological targets and therapeutic effects, guiding further experimental investigation. The accuracy of PASS predictions is reported to be high, with an average accuracy of about 95% based on leave-one-out cross-validation of its extensive training set. nih.govgenexplain.com

Structure Activity Relationship Sar and Ligand Design Principles

Modulatory Effects of Substituents on Biological Activity

The nature and position of substituents on the N-phenylpicolinamide scaffold play a critical role in determining the compound's interaction with its biological target, thereby influencing its activity and properties.

The substitution pattern on the phenyl ring of N-phenylpicolinamide analogues significantly impacts their receptor binding affinity. Studies on related compounds have shown that the presence, type, and position of halogen and alkyl groups are key determinants of potency. For instance, in a series of N-(4-acetamido)phenylpicolinamides, a 2-chlorophenyl substitution was found to be superior to other 2-substituted analogues such as 2-fluorophenyl, 2-methylphenyl, and 2-methoxyphenyl in terms of modulatory activity at the metabotropic glutamate (B1630785) receptor 4 (mGlu4).

In the context of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a halogen at the 4-position of the phenyl ring was found to be important for inhibitory activity against the Forkhead Box M1 (FOXM1) transcription factor. This highlights the specific role that halogens can play in forming key interactions within the binding site.

Table 1: Effect of Phenyl Ring Substituents on mGlu4 Potency in N-(4-acetamido)phenylpicolinamide Analogues

Substituent (Position)Potency (nM)
2-Chlorophenyl517
2-Fluorophenyl2380
2-Methylphenyl958
2-MethoxyphenylInactive
2,4-DichlorophenylInactive
2-Chloro-4-fluorophenyl114

The position of substituents on the aromatic rings of heterocyclic compounds is a critical factor in determining their antitumor activity and selectivity. While direct studies on the antitumor activity of N-(4-Chlorophenyl)picolinamide are limited, research on structurally related thieno[3,2-b]pyridin-5(4H)-ones provides valuable insights. In these compounds, electron-donating groups at the para-position of an aryl ring at various locations on the scaffold led to notable cytotoxicity against several cancer cell lines. nih.gov

For instance, a 4-methoxyphenyl (B3050149) group at one position resulted in potent and uniform cytotoxicity while maintaining low toxicity to normal cells, indicating a favorable combination of electronic and steric effects for high selectivity. nih.gov In contrast, ortho- or meta-substituted analogues displayed more variable activity, which could be attributed to suboptimal orientation within the target's binding site or diminished electronic conjugation with the core structure. nih.gov These findings underscore the principle that the precise positioning of a substituent is crucial for achieving the desired biological effect, as it dictates the molecule's ability to engage with its target effectively and selectively. Compounds with bulky substituents often show poor activity, likely due to steric hindrance that disrupts productive molecular interactions. nih.gov

In the optimization of N-phenylpicolinamide derivatives as potential PET radioligands for the mGlu4 receptor, the substitution at the 3-position of the phenyl ring was found to be a key determinant of both affinity and metabolic stability. nih.gov A direct comparison between a 3-methylthio group and a 3-methoxy group revealed the superiority of the former. The compound with the 3-methylthio substituent exhibited a 2.8-fold enhancement in affinity for mGlu4 compared to its 3-methoxy counterpart. nih.gov

Table 2: Comparison of 3-Substituents on mGlu4 Receptor Affinity

Compound3-Position SubstituentIC50 (nM)
9 Methoxy (B1213986)13.7
10 Methylthio4.9

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, which can slow down the rate of metabolism. researchgate.netmdpi.com This approach can lead to an improved pharmacokinetic profile, including a longer half-life of the compound in the body. researchgate.net

For research purposes, deuterated derivatives of N-phenylpicolinamide and related compounds can be invaluable tools. By selectively deuterating positions on the molecule that are known to be sites of metabolism, researchers can create more stable versions of the compound. mdpi.com This enhanced stability is advantageous for in vitro and in vivo studies, as it allows for more consistent and prolonged exposure of the biological system to the active compound. This can facilitate the elucidation of the compound's mechanism of action and its pharmacological effects without the confounding variable of rapid metabolic degradation. researchgate.net The use of deuterated compounds can therefore lead to a more accurate assessment of a molecule's intrinsic potency and efficacy. mdpi.com

Picolinamide (B142947) Scaffold Modifications and Their Impact on Potency and Selectivity

Modifications to the central picolinamide scaffold of N-phenylpicolinamide derivatives can have a profound impact on their potency and selectivity. The picolinamide core serves as a crucial structural element that orients the phenyl and pyridine (B92270) rings in a specific spatial arrangement, which is often essential for binding to the target protein. Alterations to this scaffold, such as replacing the pyridine ring with other heterocyclic systems or modifying the amide linker, can significantly alter the compound's biological activity.

Comparative SAR with Related N-Phenylpicolinamide Derivatives

The structure-activity relationships of this compound can be further understood by comparing them with those of related N-phenylpicolinamide derivatives. For example, in the development of positive allosteric modulators of mGlu4, a series of N-(4-acetamido)phenylpicolinamides were synthesized and evaluated. nih.gov This work revealed that the acetamido group at the 4-position of the phenyl ring was a key feature for activity.

In another study focusing on N-(methylthiophenyl)picolinamide derivatives, the position of the methylthio group on the phenyl ring was found to be critical for both affinity and metabolic stability. nih.gov These comparative analyses demonstrate that even small changes to the substitution pattern on the phenyl ring can lead to significant differences in biological activity. Furthermore, studies on other related scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have also highlighted the importance of specific substituents on the phenyl ring for achieving potent and selective inhibition of their respective targets. By examining the SAR across these different series of compounds, common principles of ligand design emerge, such as the importance of specific electronic and steric properties of the substituents and their precise positioning on the scaffold for optimal interaction with the biological target.

Computational SAR and Docking Studies of this compound

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the field of medicinal chemistry for the rational design of new therapeutic agents. These in silico techniques provide valuable insights into the interactions between a ligand and its biological target at a molecular level, guiding the optimization of lead compounds to enhance their efficacy and selectivity. In the context of this compound and its derivatives, computational studies have been instrumental in elucidating their structure-activity relationships (SAR) and predicting their binding modes with various biological targets.

Molecular Docking Analysis for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors. While direct molecular docking studies specifically for this compound are not extensively detailed in publicly available research, analyses of closely related picolinamide derivatives provide significant insights into its potential target interactions.

Picolinamide derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. For instance, docking studies of picolinamide derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have revealed important binding interactions. These studies indicate that the picolinamide scaffold can effectively occupy the ATP-binding pocket of the kinase. The pyridine nitrogen and the amide group often form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. For this compound, it is plausible that the pyridine nitrogen acts as a hydrogen bond acceptor, while the amide proton serves as a hydrogen bond donor, anchoring the molecule to the protein backbone.

Furthermore, the 4-chlorophenyl group plays a significant role in defining the binding affinity and selectivity. Docking simulations of similar compounds have shown that this lipophilic group often occupies a hydrophobic pocket within the active site. The chlorine substituent can enhance binding through halogen bonding or by increasing the hydrophobicity of the moiety, leading to more favorable van der Waals interactions with nonpolar amino acid residues in the pocket.

Interactive Table: Potential Interacting Residues for this compound Based on Analogue Docking Studies.

Target ClassKey Interacting Residues (Inferred)Type of Interaction
Kinases (e.g., VEGFR-2)Hinge Region Amino AcidsHydrogen Bonding
Hydrophobic Pocket ResiduesHydrophobic Interactions, van der Waals Forces
Other EnzymesCatalytic Domain ResiduesHydrogen Bonding, Electrostatic Interactions

Understanding Binding Affinity through Electronic Density and Steric Interactions

The binding affinity of a ligand to its receptor is governed by a delicate balance of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Computational chemistry provides powerful tools to dissect these contributions by analyzing the electronic and steric properties of the molecule.

Studies on N-(chlorophenyl)pyridinecarboxamide isomers have provided valuable data on their electronic properties and interaction landscapes. The distribution of electron density in this compound, which can be visualized through molecular electrostatic potential (MEP) maps, is crucial for its interaction with a biological target. The electronegative nitrogen and oxygen atoms of the picolinamide core create regions of negative electrostatic potential, making them favorable sites for hydrogen bond acceptance. Conversely, the amide proton presents a region of positive potential, ideal for hydrogen bond donation.

The 4-chlorophenyl ring also contributes significantly to the electronic profile of the molecule. The chlorine atom, being electronegative, withdraws electron density from the phenyl ring, influencing its ability to participate in π-stacking or other aromatic interactions. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the reactivity and charge transfer capabilities of the molecule upon binding.

Steric factors are equally important in determining the binding affinity. The size and shape of the this compound molecule must be complementary to the topology of the target's binding site. The planarity of the picolinamide and phenyl rings, as well as the rotational freedom around the amide bond, allows the molecule to adopt a conformation that maximizes favorable interactions. Any steric clashes with the protein would result in a significant energy penalty, reducing the binding affinity. The chlorine atom at the para position of the phenyl ring adds to the steric bulk, and its positioning is critical for optimal fitting within a hydrophobic pocket. Substituents at other positions could lead to steric hindrance, thus explaining the structure-activity relationships observed in various series of picolinamide derivatives.

Interactive Table: Summary of Physicochemical Properties Influencing Binding Affinity.

PropertyInfluence on Binding Affinity
Electronic Properties
Molecular Electrostatic Potential (MEP)Guides hydrogen bonding and electrostatic interactions.
HOMO-LUMO Energy GapRelates to molecular reactivity and stability of the complex.
Dipole MomentAffects long-range electrostatic interactions with the target.
Steric Properties
Molecular Shape and SizeMust be complementary to the binding site for optimal fit.
Conformational FlexibilityAllows the molecule to adopt an optimal binding pose.
Substituent PositionAffects steric hindrance and interaction with specific sub-pockets.

Biological Activities and Molecular Mechanisms in Preclinical Research

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

N-(4-Chlorophenyl)picolinamide belongs to the N-phenylpicolinamide chemical class, a series of compounds recognized for their activity as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. patsnap.com This binding enhances the receptor's response to its natural ligand without directly activating the receptor on its own. patsnap.com In the case of mGluR4, PAMs augment the receptor's sensitivity to glutamate, the main excitatory neurotransmitter. patsnap.com The N-phenylpicolinamide scaffold is a well-established framework for the development of mGluR4 PAMs. nih.gov Research into derivatives, such as N-(4-acetamido)-phenylpicolinamides, has demonstrated that this class of compounds can act as potent positive allosteric modulators of mGluR4. nih.gov

The binding affinity of a compound, often expressed as the half-maximal inhibitory concentration (IC50), indicates the concentration of the substance required to inhibit a biological process by half. While specific binding data for this compound is not detailed in the available research, studies on closely related N-phenylpicolinamide derivatives show potent affinity for the mGluR4 receptor, typically in the nanomolar range.

Pharmacological activation of mGluR4, along with mGluR7 and mGluR8, has been shown to produce neuroprotective effects in various preclinical models. nih.gov The development of subtype-selective ligands is crucial for targeting these therapeutic effects precisely. nih.gov The selectivity profile of mGluR4 PAMs is a key feature, as modulation of other mGluR subtypes can lead to different physiological outcomes. For instance, antagonists of mGlu1 and mGlu5 receptors have also been explored for neuroprotection. nih.gov

Table 1: Binding Affinity of Representative mGluR4 Allosteric Modulators

Compound ID Target logIC50 IC50 (nM)
Compound 3 mGluR4 -8.02 9.55
Compound 4 mGluR4 -8.13 7.41
Compound 5 mGluR4 -8.38 4.17
Compound 6 mGluR4 -6.49 323.6

This table presents data for various experimental mGluR4 PAMs to illustrate the typical affinity range of such compounds. Data is derived from competitive binding assays. nih.gov

A key mechanistic feature of mGluR4 PAMs is their cooperative binding with the orthosteric ligand, glutamate. nih.gov Allosteric modulators bind to a topographically distinct site on the receptor, which influences the binding and/or signaling of the endogenous agonist. nih.gov Research demonstrates that the binding of mGluR4 PAMs and glutamate is mutually enhancing. nih.gov This cooperative interaction means that the PAM's ability to bind and potentiate the receptor is dependent on the presence of glutamate, and conversely, the affinity of glutamate for the receptor can be increased in the presence of the PAM. nih.gov This mechanism allows PAMs to fine-tune neuronal signaling in a more physiologically relevant manner, as their effect is amplified in environments with active glutamate release, thereby maintaining spatial and temporal control of signaling. nih.govyoutube.com

As a member of the Class C GPCR family, mGluR4 primarily signals through heterotrimeric G proteins. nih.govjackwestin.com The primary mechanism for mGluR4 involves coupling to the Gαi/o subunit of the G-protein complex. patsnap.com Activation of the receptor by glutamate, enhanced by a PAM, leads to the inhibition of the enzyme adenylyl cyclase. jackwestin.com This action reduces the intracellular production of the second messenger cyclic AMP (cAMP). patsnap.com The resulting decrease in cAMP levels ultimately leads to a reduction in neurotransmitter release from presynaptic terminals, which is the basis for the modulatory effect of mGluR4 activation on synaptic transmission. patsnap.com

In addition to canonical G protein-dependent signaling, many GPCRs can also initiate G protein-independent signaling cascades. nih.gov These pathways are often mediated by β-arrestin proteins. nih.gov After receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govmdpi.com While a primary role of β-arrestin is to desensitize the receptor and promote its internalization, it can also act as a scaffold for other signaling proteins, initiating distinct intracellular events independent of G-protein activation. nih.govnih.gov

Confirming that a compound binds to its intended target in a complex biological system is a critical step in drug development, known as target engagement. nih.gov Receptor Occupancy (RO) assays are a common method used to quantify the extent of this engagement. nih.govcellcarta.com These assays can measure the percentage of receptors that are bound by a drug at a given time. cellcarta.com

Commonly, RO assays are performed using flow cytometry, where a fluorescently labeled antibody or a labeled version of the drug competes with the unlabeled therapeutic compound for binding to the receptor on the cell surface. nih.govcellcarta.com By measuring the displacement of the labeled probe, researchers can determine the degree of receptor occupancy by the drug candidate. nih.gov Such studies are essential to establish a relationship between drug concentration, target binding, and the resulting biological effect (pharmacokinetics/pharmacodynamics), which helps in optimizing dosing strategies. cellcarta.com These assays confirm that a PAM like this compound is physically interacting with and activating its intended mGluR4 target.

Cytotoxicity and Antitumor Research

While direct studies on the cytotoxic properties of this compound were not identified, research on related molecules containing either the N-(4-chlorophenyl) group or the picolinamide (B142947) scaffold has shown evidence of antitumor activity.

For instance, the compound N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide demonstrated potent cytotoxicity against multiple human tumor cell lines, including breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3) cancers. journalajbgmb.com The presence of a chlorine atom on the phenyl ring was noted to contribute to a better anti-tumor effect. journalajbgmb.com Similarly, a study of acrylamide-PABA analogs found that the introduction of a 4-chlorophenyl group resulted in a compound with antiproliferative activity (IC50 = 25.27 μM). nih.gov

Furthermore, a separate line of research on novel N-methyl-4-phenoxypicolinamide derivatives—sharing the picolinamide core structure—also identified compounds with marked antiproliferative activity against lung (A549, H460) and colon (HT29) cancer cell lines. nih.gov These findings suggest that the chemical motifs present in this compound are features of interest in the ongoing search for novel cytotoxic and antitumor agents.

Table of Compounds Mentioned

Compound Name
This compound
Glutamate
N-(4-acetamido)phenylpicolinamide
N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide
(Z)-N-(3-(2-(4-Aminobenzoyl)hydrazineyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide

Evaluation of Cytotoxic Properties against Cancer Cell Lines (e.g., A549, MCF-7, HepG-2)

Preclinical cancer research often begins with assessing the cytotoxic effects of a compound against various cancer cell lines. For this compound, specific cytotoxic data against the human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines are not extensively detailed in publicly available scientific literature.

However, studies on structurally related picolinamide derivatives offer some insight into the potential of this chemical class. For instance, a series of novel N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities. One compound in this series, which features a modified picolinamide core, demonstrated moderate in vitro cytotoxicity against the HepG2 cell line. mdpi.com Similarly, another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that they could inhibit the proliferation of HepG2 cells at low micromolar concentrations. mdpi.com

Signal Transduction Modulation in Cancer Pathways

The anticancer activity of a compound is often rooted in its ability to modulate critical signal transduction pathways that are dysregulated in cancer cells. Key oncogenic pathways include the PI3K/AKT/mTOR and Ras/MAPK cascades, which are frequently activated in various cancers. mdpi.com

While direct studies on this compound's effect on these pathways are limited, research on compounds containing the N-(4-chlorophenyl) moiety provides some clues. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit inhibitory activity against the kinase AKT2 (also known as PKBβ), a central node in the PI3K/AKT signaling pathway. nih.gov One compound from this series, compound 4j , demonstrated low micromolar activity against AKT2. nih.gov Given that aberrant AKT signaling is common in many cancers, including glioma, this suggests a potential mechanism for related compounds. nih.gov However, it must be emphasized that these findings are for a different class of compounds that share the N-(4-chlorophenyl) group but have a different core structure from picolinamide.

Affinity to DNA through Hydrogen Bonding as a Proposed Mechanism

One of the proposed mechanisms for the biological activity of small molecules is their ability to interact with DNA, thereby interfering with replication and transcription. Hydrogen bonding plays a critical role in the stability and recognition of DNA. nih.gov

A definitive study on the direct binding of this compound to DNA has not been reported. However, the potential for such interactions can be inferred from structural analyses of similar molecules. A study on the crystal structure of the related compound, N-(4-methoxyphenyl)picolinamide, revealed the presence of both intramolecular and intermolecular hydrogen bonds that stabilize its conformation and crystal packing. nih.gov The picolinamide scaffold itself contains hydrogen bond donors (the amide N-H) and acceptors (the pyridine (B92270) nitrogen and the amide carbonyl oxygen). These features suggest that this compound could potentially form hydrogen bonds with the functional groups present in the major or minor grooves of the DNA double helix. This remains a proposed mechanism that requires experimental validation through techniques such as DNA titration assays or molecular modeling studies.

Enzyme Inhibition Studies (General)

The ability of a compound to inhibit specific enzymes is a key determinant of its pharmacological effect. Research into this compound and its analogues has identified inhibitory activity against certain enzymes.

A study on a series of amide compounds bearing a diaryl ether scaffold, which are derivatives of picolinamide, identified a potent inhibitor of mitochondrial complex III (succinate-cytochrome c reductase). nih.gov Specifically, the compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide was found to have an IC₅₀ value of 0.91 ± 0.09 μmol/L against this enzyme complex. nih.gov

Furthermore, as mentioned previously, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for kinase inhibitory activity. One of these compounds, 4j , was identified as an inhibitor of the serine/threonine kinase AKT2/PKBβ. nih.gov

These studies indicate that the broader chemical class to which this compound belongs has the potential to inhibit key enzymes involved in cellular metabolism and signaling.

Enzyme Inhibition Data for this compound Derivatives and Related Compounds
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamideMitochondrial Complex III0.91 ± 0.09 µmol/L nih.gov
Compound 4j (a pyrano[2,3-c]pyrazole derivative)AKT2/PKBβLow micromolar activity nih.gov

Preclinical Research Applications and Models Non Human

Radioligand Development for Positron Emission Tomography (PET) Imaging

The N-phenylpicolinamide scaffold has proven to be a versatile chemical framework for developing potent and selective positive allosteric modulators (PAMs) of mGluR4. neurodegenerationresearch.eu These PAMs have been instrumental in the subsequent design and synthesis of radiolabeled ligands for PET imaging, allowing for the in vivo investigation of mGluR4. neurodegenerationresearch.euresearchgate.net The primary goal is to create radiotracers that can cross the blood-brain barrier, bind specifically to mGluR4, and provide a clear signal for detection. nih.gov

Significant research has been dedicated to labeling N-phenylpicolinamide derivatives with the positron-emitting isotopes fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). These isotopes are favored for PET imaging due to their suitable half-lives and chemical properties.

One notable development is [¹⁸F]15 ([¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide), which was synthesized and characterized as a potential PET ligand for imaging mGluR4 in the brain. nih.govresearchgate.net This compound demonstrated properties desirable for a CNS drug, including high affinity for mGluR4 and potent PAM activity. nih.gov The radiosynthesis of [¹⁸F]15 was achieved in a two-step process, yielding the final product with high purity (99%) and a molar activity of 84.1 ± 11.8 GBq/μmol. nih.gov

Another area of focus has been on carbon-11 labeled derivatives. The initial mGluR4 PET radioligand, [¹¹C]17 (also known as [¹¹C]ML128), was the first to readily cross the blood-brain barrier and show accumulation in mGluR4-rich brain regions. nih.gov However, it exhibited rapid washout, prompting further research. nih.gov Subsequent modifications, such as replacing methoxy (B1213986) groups with sulfur-containing groups, led to compounds like [¹¹C]20 , which demonstrated increased binding affinity and improved metabolic stability, resulting in better imaging outcomes. nih.gov

Further structure-affinity relationship (SAR) studies on N-(methylthiophenyl)picolinamide derivatives led to the development of [¹¹C]11 and [¹¹C]14 . nih.gov These were radiolabeled by methylating their thiophenol precursors with [¹¹C]CH₃I. nih.gov PET studies revealed that [¹¹C]11, in particular, had improved imaging characteristics compared to the earlier [¹¹C]2 (ML128). nih.gov The known mGluR4 PAM ligand mG4P012 has also been utilized in blocking studies to confirm the specific binding of newly developed radiotracers, such as [¹⁸F]38, to the mGluR4 allosteric site. nih.gov

Properties of Selected mGluR4 PET Radioligands
RadioligandIsotopeKey FindingsReference
[¹⁸F]15¹⁸FHigh mGluR4 affinity, potent PAM activity, sufficient metabolic stability. nih.govresearchgate.net
[¹¹C]17 (ML128)¹¹CFirst mGluR4 PET radioligand to readily cross the blood-brain barrier, but showed rapid washout. nih.gov
[¹¹C]20¹¹CIncreased binding affinity and slightly improved metabolic stability compared to [¹¹C]17. nih.gov
[¹¹C]11¹¹CShowed higher brain uptake, slower washout, and better contrast than [¹¹C]17 (ML128). nih.gov

Ex vivo biodistribution studies are critical for evaluating how a radioligand spreads throughout the body and whether it reaches its intended target. For [¹⁸F]15, studies in male Sprague Dawley rats showed the compound was distributed across various tissues, including the brain, liver, heart, lungs, and kidneys. nih.gov This widespread distribution is typical for many CNS-penetrant molecules, with clearance pathways often involving the liver and kidneys. nih.govsnmjournals.org

A key measure of a successful mGluR4 PET radioligand is its ability to enter the brain and accumulate in regions where the receptor is highly expressed. radiologykey.com Brain autoradiography and in situ hybridization studies have shown that mGluR4 is heterogeneously expressed in the brain, with particularly high levels in the cerebellum. nih.gov

PET imaging studies in rats confirmed that [¹⁸F]15 accumulates in brain regions known to express mGluR4. nih.govresearchgate.net Similarly, the first-generation tracer, [¹¹C]17, exhibited high activity in areas such as the cerebellum, hippocampus, striatum, and thalamus. nih.gov The time-activity curves for [¹¹C]17 showed a peak uptake in the cerebellum within two minutes, though this was followed by a rapid clearance. nih.gov The improved tracer, [¹¹C]11, also accumulated rapidly in the brain but demonstrated a slower washout and better imaging contrast. nih.gov

For a radioligand to be useful for quantitative imaging, its binding to the target receptor should be reversible. This allows for the measurement of receptor density and occupancy by therapeutic drugs. Ex vivo biodistribution studies demonstrated that the binding of [¹⁸F]15 was reversible in all tissues examined, including the brain. nih.govresearchgate.net This characteristic is essential for accurately modeling receptor kinetics and ensuring that the signal reflects the dynamic state of the receptor population. snmjournals.org

The glutamate (B1630785) receptor system is complex, with multiple subtypes of both ionotropic and metabotropic receptors. radiologykey.com Therefore, a crucial requirement for an mGluR4 radioligand is high specificity for its target and selectivity over other mGluR subtypes.

The derivative [¹⁸F]15 was shown to possess selectivity against other mGluRs. nih.govresearchgate.net Pretreatment with unlabeled mGluR4 PAM compounds, including the methylthio analogue (compound 13) and compound 15 itself, resulted in significant, dose-dependent blocking of the [¹⁸F]15 signal in the brain. nih.gov This type of blocking study is a standard method to confirm that the radiotracer binds specifically to the intended target in vivo. researchgate.net Similarly, compound 11, the precursor to [¹¹C]11, showed good selectivity for mGluR4 over other mGluR subtypes. nih.gov

Selectivity Profile of N-Phenylpicolinamide Derivatives
CompoundSelectivity FindingMethodReference
[¹⁸F]15Displays selectivity against other mGluRs.In vitro binding assays, in vivo blocking studies. nih.govresearchgate.net
Compound 11Showed good selectivity to other mGluRs.In vitro binding assays. nih.gov
[¹¹C]3 (ML128)Binding blocked by mGluR4 agent but not by mGluR5 agent (MTEP).In vivo PET imaging with blocking agents. researchgate.net

The metabolic stability of a PET radioligand is a critical parameter, as rapid metabolism can lead to the formation of radiometabolites that may also enter the brain, confounding the imaging signal. radiologykey.com An ideal tracer should remain largely intact for the duration of the PET scan. radiologykey.com

The derivative [¹⁸F]15 was found to have sufficient metabolic stability for preclinical imaging. nih.govresearchgate.net The metabolic stability of N-phenylpicolinamide derivatives has been a key focus of optimization. For instance, the 3-methoxy group on the original ML128 compound was identified as a "metabolic soft spot". nih.gov This led to the synthesis of analogues where the oxygen atom was replaced with sulfur, as in compound 10 and compound 11, which showed enhanced metabolic stability. nih.govnih.gov In vitro assessments, often using rat liver microsomes, are a standard method to evaluate the metabolic fate of these compounds early in the development process. nih.govnih.gov While rapid metabolism was observed in plasma for some early candidates, the parent compound often constituted the vast majority of radioactivity in the brain, indicating that the metabolites did not significantly cross the blood-brain barrier. radiologykey.com

Ex vivo Biodistribution Studies in Animal Models (e.g., rats, monkeys)

Animal Models for Neurological Research

While the broader class of picolinamides has been explored for various central nervous system (CNS) activities, specific data on N-(4-Chlorophenyl)picolinamide in neurological animal models remains limited in publicly accessible scientific literature. The following sections describe the types of preclinical models relevant for assessing the potential neurological effects of such a compound.

Efficacy in Preclinical Parkinson's Disease Models (e.g., Haloperidol-induced catalepsy in rodents)

The haloperidol-induced catalepsy model is a standard and widely used preclinical screening method to evaluate potential anti-parkinsonian compounds. Haloperidol, a typical antipsychotic, acts as a dopamine (B1211576) D2 receptor antagonist in the brain, inducing a state of motor immobility and muscle rigidity known as catalepsy, which mimics some of the motor symptoms of Parkinson's disease. Researchers measure the duration a rodent remains in an externally imposed, awkward posture (e.g., forelimbs placed on an elevated bar) to quantify the cataleptic state. The ability of a test compound to reduce the time the animal maintains this posture is indicative of potential therapeutic efficacy against parkinsonian motor deficits.

Despite the utility of this model, there is currently no specific published research demonstrating the evaluation of this compound for its efficacy in mitigating haloperidol-induced catalepsy in rodents.

CNS Penetration and Exposure Studies in Rodents

For any compound to be effective against neurological disorders, it must be able to cross the blood-brain barrier (BBB) and achieve sufficient concentration in the central nervous system. Preclinical studies in rodents are essential to determine the CNS penetration of a new chemical entity. These studies often involve administering the compound to rodents and subsequently measuring its concentration in both blood plasma and brain tissue at various time points.

Key parameters determined from these studies include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which provides the most accurate measure of brain penetration. There are no specific published data available detailing the CNS penetration and exposure profile of this compound in rodent models.

Catalyst Development

This compound belongs to the N-phenylpicolinamide class of ligands, which have demonstrated significant utility in the development of advanced catalytic systems for important chemical transformations.

Utilization in Half-Sandwich Ruthenium Complexes for Transamidation Reactions

N-phenylpicolinamide ligands, including structures analogous to this compound, serve as effective N,N-chelate ligands in the synthesis of half-sandwich ruthenium(II) complexes. These organometallic complexes, often featuring a "piano-stool" geometry, are stable in air and moisture and have shown high efficiency as catalysts in transamidation reactions. Transamidation is a crucial process for forming amide bonds, which are ubiquitous in pharmaceuticals and other fine chemicals.

In a typical synthesis, the N-phenylpicolinamide ligand is reacted with a ruthenium precursor, such as a p-cymene (B1678584) ruthenium dichloride dimer, to form the active catalyst. These ruthenium complexes facilitate the reaction between primary amines and amides under relatively mild, open-flask conditions, demonstrating good substrate scope and tolerance for various functional groups. The catalytic system's efficiency and operational simplicity make it a promising candidate for industrial-scale synthesis of secondary amides.

Table 1: Representative Catalytic Activity in Transamidation

Catalyst TypeReactionKey FeaturesPotential Industrial Application
Half-Sandwich Ruthenium(II) Complexes with N-Phenylpicolinamide LigandsTransamidation (Amine-Amide Exchange)High yields, Broad substrate scope, Mild reaction conditions, Air and moisture stableSynthesis of secondary amides for pharmaceuticals and fine chemicals

Iridium Catalysts for CO2 Hydrogenation

The N-phenylpicolinamide motif has been successfully incorporated into iridium-based catalysts for the hydrogenation of carbon dioxide (CO2) to formate, a valuable chemical and potential hydrogen storage medium. Research has shown that immobilizing iridium complexes with picolinamide-based ligands onto supports can create highly efficient and reusable heterogeneous catalysts.

Furthermore, studies on related formic acid dehydrogenation reactions, which are the reverse of CO2 hydrogenation, have revealed that N-phenyl substituents on picolinamide (B142947) ligands significantly enhance the catalytic activity and stability of iridium catalysts. Catalysts bearing an N-phenylpicolinamide ligand have achieved exceptionally high turnover frequencies, demonstrating the positive influence of this ligand structure on the catalytic cycle. This suggests that iridium catalysts featuring the this compound ligand could be highly effective for CO2 conversion technologies.

Table 2: Performance of Iridium Catalysts in CO2 Hydrogenation/Formic Acid Dehydrogenation

Catalyst TypeReactionLigand FeaturePerformance Highlight
Iridium complex with N-phenyl-picolinamide motifCO2 Hydrogenation to FormateIncorporated into a porous organic polymer supportDevelopment of robust and reusable heterogeneous catalysts
Cp*Ir catalyst with N-phenylpicolinamide ligandFormic Acid DehydrogenationN-phenyl substituentAchieved a Turnover Frequency (TOF) of 118,000 h⁻¹

Material Science Applications

A review of current scientific literature does not indicate specific applications of this compound in the field of material science. While related heterocyclic compounds serve as building blocks for polymers and coordination complexes, dedicated research into the material science applications of this particular compound is not apparent.

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts solar energy into electricity through the action of a photosensitizer, or dye, adsorbed onto a wide-bandgap semiconductor. frontiersin.orgnih.gov The core function of the photosensitizer is to absorb solar photons and inject the resulting photoexcited electrons into the conduction band of the semiconductor. frontiersin.org An effective dye should have broad absorption across the visible and near-infrared spectrum, high molar extinction coefficients, and suitable energy levels of its molecular orbitals (HOMO/LUMO) to ensure efficient electron injection and subsequent regeneration. frontiersin.org

While extensive research has been conducted on various classes of photosensitizers, including ruthenium(II) polypyridyl complexes, zinc-porphyrin derivatives, and metal-free organic dyes, specific studies detailing the use of this compound as a primary photosensitizer in DSSCs are not prominent in the available scientific literature. frontiersin.org However, the general structural motifs present in this compound are relevant to the design of metal-free organic dyes, which often feature a donor-π-acceptor (D-π-A) architecture. In such molecules, electron-donating and electron-accepting groups are linked by a conjugated bridge, facilitating intramolecular charge transfer upon photoexcitation, a key process for electron injection.

To illustrate the performance of organic dyes in DSSCs, the table below presents photovoltaic data for representative sensitizers from the literature.

DyeVoc (V)Jsc (mA cm-2)Fill Factor (ff)Efficiency (η) (%)
M-Dye0.679.93-4.85
D-Dye0.7014.6-7.1
N719 Dye0.7216.480.627.32

Data for M-Dye and D-Dye sourced from a study on N-alkyl-attached 1,8-naphthalamide derivatives. rsc.org Data for N719 dye used as a co-sensitizer with 2,6-bis[1-(phenylimino)ethyl]pyridine derivative. scilit.com

Non-Linear Optical (NLO) Activity

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in photonics and optoelectronics. acrhem.org Organic molecules, in particular, have attracted interest for NLO applications due to their high NLO response, fast switching times, and the tunability of their molecular structure. acrhem.org Key to the NLO properties of organic compounds is the presence of a π-conjugated system and often an intramolecular charge-transfer mechanism from an electron-donor to an electron-acceptor group. acrhem.org

Although direct experimental studies on the NLO properties of this compound are not extensively documented, research on structurally related compounds provides insight into its potential. For instance, the NLO properties of a manganese(II) complex involving picolinate (B1231196), a molecule structurally similar to the picolinamide moiety, have been investigated through computational methods. epa.gov Such studies involve the determination of molecular polarizability (α) and first hyperpolarizability (β), which quantify the NLO response. epa.gov

The investigation of various organic molecules demonstrates the structure-property relationships that govern NLO activity. The table below lists the calculated third-order NLO susceptibility for several chalcone (B49325) derivatives, which are well-known NLO materials. acrhem.org

CompoundNonlinear Refractive Index n2 (x 10-7 cm2/GW)Nonlinear Absorption Coefficient βeff (x 10-5 cm/GW)Third-Order Susceptibility |χ(3)| (x 10-14 esu)
4Br4MSP2.305.57.49
3Br4MSP1.583.85.15
4N4MSP3.458.211.23

Data sourced from a study on 4-methylsulfanyl chalcone derivatives. acrhem.org

Coordination Chemistry: Ligand for Transition Metal Complexes (e.g., Mn(II), Organoboron)

In coordination chemistry, this compound functions as a versatile bidentate ligand, capable of coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. This N,O-chelation forms a stable five-membered ring with the metal ion.

Mn(II) Complexes: Manganese(II) is a transition metal known to form stable complexes with a variety of ligands. Picolinamide and its derivatives are effective ligands for Mn(II). Studies on related structures, such as Mn(II) complexes with picolinate or other amide-containing ligands, show that they typically form hexa-coordinate complexes with a distorted octahedral geometry. epa.govmdpi.com In such complexes, the picolinamide moiety would act as a bidentate ligand, with the remaining coordination sites occupied by other ligands or solvent molecules. mdpi.com For example, research on Mn(II) complexes with sulfonamides derived from 8-aminoquinoline (B160924) shows the sulfonamide acting as a bidentate ligand, resulting in a distorted octahedral geometry around the Mn(II) center. nih.gov Similarly, a novel Mn(II) complex with picolinic acid was found to have the picolinate ligands coordinated as bidentate N,O-donors, forming five-membered chelate rings. epa.gov

Organoboron Complexes: A significant application of picolinamide derivatives is in the synthesis of tetracoordinated organoboron complexes. frontiersin.orgresearchgate.net These complexes are formed by reacting N-aryl picolinamides with diaryl boron sources, such as aryl trifluoroborates. frontiersin.org The resulting structure features a boron atom with a tetrahedral geometry, forming a five-membered N,N-chelated ring with the picolinamide ligand. frontiersin.org

These picolinamide-supported organoboron complexes have garnered interest due to their unique photophysical properties, particularly Aggregation-Induced Emission (AIE). frontiersin.orgnih.gov AIE is a phenomenon where non-emissive molecules in a solution become highly luminescent upon aggregation. This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. The bulky aryl groups on the boron atom help to disrupt intermolecular π-π stacking in the solid state, which further promotes the AIE effect. nih.gov

The luminescence properties of these complexes can be tuned by modifying the substituents on the aryl groups attached to the boron atom.

ComplexSubstituent on Boron Aryl GroupQuantum Yield (ΦF) [%]Lifetime (τ) [ns]
3a-H (Phenyl)22.12.88
3k4-Fluoro30.73.11
3n3-Methoxy17.02.93
3s3-tert-Butyl32.03.39

Data for selected picolinamide-supported tetracoordinated organoboron complexes, measured in the solid state. frontiersin.org

Future Research Directions and Translational Perspectives

Optimization of Ligand Properties for Advanced Research Tools

A critical direction for future research lies in the fine-tuning of the physicochemical and pharmacological properties of N-(4-Chlorophenyl)picolinamide derivatives to create highly specific and potent research tools. A primary example of this is the development of ligands for Positron Emission Tomography (PET), a powerful noninvasive imaging technique used in neurological research.

Derivatives of the picolinamide (B142947) scaffold have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target of interest for conditions like Parkinson's disease. To visualize and study the expression of mGluR4 in vivo, researchers have synthesized fluorine-18-labeled analogues. researchgate.net The optimization process involves modifying the parent compound to enhance properties crucial for a PET radioligand, including:

Binding Affinity: Achieving high affinity for the target is paramount. For instance, new N-(methylthiophenyl)picolinamide derivatives have shown high in vitro binding affinity for mGluR4 with IC50 values in the low nanomolar range (e.g., 3.1 nM and 3.4 nM). researchgate.net

Metabolic Stability: The ligand must be sufficiently stable in a biological system to reach its target and provide a clear imaging signal. researchgate.net

Selectivity: The compound should bind specifically to the intended target (mGluR4) with minimal off-target binding to other receptors, such as different mGluR subtypes. researchgate.net

Blood-Brain Barrier Penetration: For neurological targets, the ability to cross the blood-brain barrier is essential.

One such optimized radioligand, [18F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide, has demonstrated CNS drug-like properties and has been used in PET imaging studies in rats, showing accumulation in brain regions known to express mGluR4. researchgate.net Future work will likely focus on creating a wider array of such optimized ligands, potentially using different radioisotopes or targeting other receptors, to expand the toolkit available for molecular imaging and pharmacological research.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial interest in related picolinamides has involved neurological targets, a significant body of research points toward their potential in oncology. Numerous studies have focused on designing and synthesizing novel derivatives of the picolinamide core structure to evaluate their cytotoxic activity against various human cancer cell lines.

Based on an active structure, 4-(4-formamidophenylamino)-N-methyl picolinamide, researchers have developed a series of new compounds and tested their anti-proliferative effects. mdpi.comnih.gov These studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines at low micromolar concentrations. mdpi.comnih.gov The exploration of these compounds has identified promising activity against a range of cancers.

Compound ClassTarget Cell LinesNotable Activity (IC50)Potential Mechanism of Action
N-methyl-4-phenoxypicolinamide derivativesA549 (Lung), H460 (Lung), HT-29 (Colon)Compound 8e showed potent cytotoxicity with IC50 values of 3.6 µM (A549), 1.7 µM (H460), and 3.0 µM (HT-29). mdpi.comNot specified, broad cytotoxic activity.
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2 (Liver), HCT116 (Colon)Compound 5q showed broad-spectrum activity and effectively slowed cancer progression in vivo. mdpi.comnih.govSuppression of angiogenesis and induction of apoptosis. mdpi.comnih.gov
N-methylpicolinamide-4-thiol derivativesHepG2 (Liver), HCT-116 (Colon), SW480 (Colon), SPC-A1 (Lung), A375 (Melanoma)Compound 6p displayed broad-spectrum activity with IC50 values <10 µM, outperforming the reference drug sorafenib (B1663141) in some cases. mdpi.comnih.govSelective inhibition of Aurora-B kinase. mdpi.comnih.gov

Future research will likely aim to elucidate the specific molecular mechanisms behind these cytotoxic effects. The identification of Aurora-B kinase as a potential target for N-methylpicolinamide-4-thiol derivatives is a significant step. mdpi.comnih.gov Further investigation could involve kinase profiling, cell cycle analysis, and apoptosis assays to build a comprehensive understanding of their mode of action. This knowledge will be crucial for optimizing the compounds for improved potency and selectivity, potentially leading to the development of new classes of anti-cancer agents.

Advancements in Synthetic Routes for Scalability and Efficiency

The translation of a promising compound from the laboratory to broader preclinical and clinical use requires efficient, scalable, and cost-effective synthetic methods. Research into the synthesis of this compound and its analogues has explored various routes, offering a foundation for future optimization.

The fundamental synthesis typically involves the coupling of a picolinic acid derivative with an appropriate amine. nih.gov Several methods have been reported, each with distinct advantages.

Common Synthetic Strategies:

Acyl Chloride Formation: A prevalent method involves converting picolinic acid into its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂). This intermediate is then reacted with the desired amine (e.g., 4-chloroaniline) to form the final amide bond. mdpi.com This is a classic and reliable approach for amide synthesis.

Coupling Agent-Mediated Synthesis: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to directly couple a carboxylic acid with an amine, avoiding the need to first synthesize an acyl chloride. google.com

Microwave-Assisted Synthesis: To improve efficiency, microwave irradiation has been employed. One study reported the synthesis of N-(4-methoxyphenyl)picolinamide by reacting picolinic acid and p-anisidine (B42471) in the presence of orthoboric acid under microwave irradiation for 40 minutes, achieving a 70% yield. nih.gov This method significantly reduces reaction time compared to conventional heating.

Multi-step Procedures for Complex Derivatives: For more complex analogues, multi-step synthetic schemes are necessary. For example, the synthesis of N-methyl-4-phenoxypicolinamide derivatives involved etherification, reaction with thiophosgene, condensation, and cyclization steps to build the final molecule. mdpi.com

Future advancements will likely focus on developing greener and more atom-economical synthetic routes. This could involve exploring novel catalytic systems that allow for direct C-N bond formation with higher yields and fewer byproducts. Furthermore, adapting these synthetic protocols for flow chemistry could offer significant advantages in terms of scalability, safety, and process control, which are critical for large-scale production.

Integration of Advanced Computational and Spectroscopic Techniques in Drug Discovery Pipelines

The modern drug discovery process heavily relies on the integration of computational and spectroscopic methods to accelerate the identification and optimization of lead compounds. nih.gov These techniques provide invaluable insights into molecular properties, ligand-target interactions, and structural characteristics, guiding a more rational approach to drug design.

Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For picolinamide derivatives, docking studies have been used to rationalize their biological activity, such as the interaction of an active compound with the Aurora-B kinase active site. mdpi.comnih.gov

Quantum Mechanical Studies: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, optimized molecular geometry, and reactive regions of a molecule. researchgate.net Such studies have been performed on picolinamide analogues to understand charge distribution and chemical activity through analysis of the molecular electrostatic potential (MEP) surface and frontier molecular orbitals (HOMO-LUMO). researchgate.netresearchgate.net

Hirshfeld Surface Analysis: This method is used to investigate intermolecular interactions within a crystal lattice. For N-(chlorophenyl)pyridinecarboxamide isomers, this analysis has helped to probe the interaction environments and understand the forces governing crystal packing. acs.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation of newly synthesized compounds. umsida.ac.id Beyond basic structure confirmation, advanced NMR methods are critical in drug discovery. nih.gov For instance, protein-based NMR approaches, like monitoring chemical shift perturbations in 1H-15N HSQC spectra, can directly identify the ligand binding site on a target protein. mdpi.com This is particularly useful for validating computational docking predictions and understanding structure-activity relationships at an atomic level.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: These methods are routinely used for the characterization of synthesized molecules. nih.gov High-resolution mass spectrometry confirms the molecular weight and formula, while IR spectroscopy identifies key functional groups present in the molecule.

The future of drug discovery for compounds related to this compound will involve a tighter integration of these techniques. For example, hits from virtual screening campaigns using molecular docking could be rapidly synthesized and then validated using biophysical methods like NMR. Spectroscopic data can, in turn, be used to refine computational models, creating a feedback loop that accelerates the optimization cycle from an initial hit to a viable lead compound.

Q & A

Basic: What are the established synthetic routes for N-(4-Chlorophenyl)picolinamide, and how can reaction yields be optimized?

Methodological Answer:
this compound is typically synthesized via amidation reactions. A common protocol involves reacting 4-chloroaniline with picolinoyl chloride derivatives under reflux conditions in toluene, yielding ~75% product (mp 139–140°C) . For optimization:

  • Catalyst Selection : Copper catalysis (e.g., Cu(OAc)₂) enhances ortho-C–H functionalization, achieving 78% yield in amination reactions .
  • Solvent-Free Methods : Iron(III) chloride-catalyzed direct amidation under solvent-free conditions improves atom economy, yielding 82% .
  • Purification : Crystallization via slow evaporation in methanol or ethanol ensures high purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Aromatic protons: δ 8.66–8.57 (m, pyridine-H), 7.74 (d, J = 8.7 Hz, chlorophenyl-H) .
    • Amide NH: δ 10.04 (s, broad) .
    • 13C peaks: 162.2 ppm (C=O), 149.7 ppm (pyridine-C) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 50.55% calculated vs. 50.52% observed for derivatives) .
  • Mass Spectrometry : ESI+ or EI+ confirms molecular ions (e.g., [M+H]+ at 318.0931 for derivatives) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from subtle experimental variations:

  • Reaction Conditions : Compare catalyst loading (e.g., 5 mol% Cu vs. 10 mol% FeCl₃) and solvent polarity .
  • Crystallographic Validation : Use single-crystal X-ray diffraction to confirm bond lengths and intermolecular interactions (e.g., C=O at 1.200 Å in derivatives) .
  • Reproducibility : Document detailed protocols (e.g., reflux time, stoichiometry) and validate via independent replication .

Advanced: What mechanistic insights explain the role of the picolinamide group in copper-catalyzed ortho-C–H amination reactions?

Methodological Answer:
The picolinamide moiety acts as a directing group, facilitating Cu-mediated C–H activation:

  • Coordination : The pyridine nitrogen and amide oxygen chelate Cu(II), forming a six-membered metallacycle intermediate .
  • Electronic Effects : Electron-withdrawing chlorine on the phenyl ring increases electrophilicity, accelerating amination at the ortho position .
  • Kinetic Studies : Monitor reaction progress via 1H NMR to identify rate-limiting steps (e.g., C–H cleavage vs. reductive elimination) .

Basic: What parameters are critical when scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

  • Temperature Control : Maintain precise reflux conditions (e.g., toluene at 110°C) to prevent side reactions .
  • Catalyst Recovery : Use heterogeneous catalysts (e.g., immobilized Cu) for easier separation and reuse .
  • Safety : Handle chlorinated intermediates in fume hoods due to toxicity .

Advanced: How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular N–H⋯N and C–H⋯O bonds stabilize the keto form, as seen in 3,6-dichloro-N-(4-fluorophenyl)picolinamide .
  • Van der Waals Interactions : Short C–Cl⋯π contacts (3.3–3.5 Å) contribute to dense packing .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate melting points (e.g., 147–148°C) with lattice stability .

Advanced: How do solvent-free methodologies compare to traditional approaches in synthesizing this compound?

Methodological Answer:

  • Efficiency : Solvent-free FeCl₃-catalyzed reactions reduce waste (atom economy >85%) but require higher temperatures (120°C) .
  • Yield vs. Purity : Traditional methods (e.g., toluene reflux) yield slightly lower products (75%) but higher crystallinity .
  • Green Metrics : Calculate E-factors; solvent-free routes typically score <1.5 vs. ~3.5 for solvent-based methods .

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